molecular formula C17H22N2O6S2 B1666068 Apratastat CAS No. 287405-51-0

Apratastat

Numéro de catalogue: B1666068
Numéro CAS: 287405-51-0
Poids moléculaire: 414.5 g/mol
Clé InChI: MAVDNGWEBZTACC-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apratastat est un composé de petite molécule connu pour son rôle d'inhibiteur de l'enzyme de conversion du facteur de nécrose tumorale α (TACE) et des métalloprotéinases matricielles (MMP). Il a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires telles que la polyarthrite rhumatoïde .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Apratastat, also known as TMI-005, primarily targets ADAM17 and MMPs . ADAM17, also known as TNFα-converting enzyme (TACE), is a well-validated therapeutic target for the treatment of rheumatoid arthritis . Matrix metalloproteinases (MMPs) are a group of enzymes that, in concert with ADAM proteins, play a significant role in the breakdown of extracellular matrix in normal physiological processes such as tissue remodeling, as well as disease processes such as arthritis .

Mode of Action

This compound is an orally active, non-selective, and reversible inhibitor of TACE/MMPs . It inhibits the release of TNF-α, a pro-inflammatory cytokine . By inhibiting these enzymes, this compound can potentially reduce inflammation and other related symptoms in conditions like rheumatoid arthritis .

Biochemical Pathways

These enzymes play crucial roles in various biological processes, including cell-to-cell communication and immunity . By inhibiting these enzymes, this compound could potentially disrupt these processes, leading to its therapeutic effects .

Result of Action

This compound’s inhibition of ADAM17 and MMPs can lead to significant molecular and cellular effects. For instance, it has been shown to improve lung histology and prevent leukocyte infiltration in a mouse model of Covid-19 . This reduced leukocyte recruitment could be explained by the reduced production of pro-inflammatory cytokines and lower levels of the endothelial adhesion molecules ICAM-1 and VCAM-1 .

Analyse Biochimique

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Apratastat peut être synthétisé par un processus en plusieurs étapes impliquant la formation d'une structure de thiomorpholine sulfonamide hydroxymate. Les étapes clés incluent :

  • Formation du cycle thiomorpholine.
  • Introduction du groupe sulfonamide.
  • Addition de la partie hydroxymate.

Méthodes de Production Industrielle : La production industrielle d'this compound implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Cela comprend le contrôle de la température, du pH et du temps de réaction pour obtenir le produit souhaité .

Types de Réactions:

    Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de la partie hydroxymate.

    Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier ses groupes fonctionnels.

    Substitution : this compound peut participer à des réactions de substitution, en particulier impliquant le groupe sulfonamide.

Réactifs et Conditions Communes:

    Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

    Substitution : Des réactifs comme les halogénoalcanes et les chlorures de sulfonyle sont couramment utilisés.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d'amines .

4. Applications de la Recherche Scientifique

5. Mécanisme d'Action

This compound exerce ses effets en inhibant l'activité de la TACE et des MMP. Ces enzymes jouent un rôle crucial dans la libération du facteur de nécrose tumorale α et la dégradation des composants de la matrice extracellulaire. En inhibant ces enzymes, this compound peut réduire l'inflammation et les dommages tissulaires. Les cibles moléculaires comprennent les sites actifs de la TACE et des MMP, où this compound se lie et empêche leur activité catalytique .

Composés Similaires:

Unicité d'this compound : this compound est unique en raison de son action inhibitrice double sur la TACE et les MMP, ce qui en fait un puissant agent anti-inflammatoire. Sa capacité à surmonter la résistance à la radiothérapie dans le cancer du poumon non à petites cellules met en évidence ses applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Uniqueness of this compound: this compound is unique due to its dual inhibitory action on both TACE and MMPs, making it a potent anti-inflammatory agent. Its ability to overcome radiotherapy resistance in non-small cell lung cancer further highlights its potential therapeutic applications .

Propriétés

IUPAC Name

(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVDNGWEBZTACC-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870312
Record name Apratastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287405-51-0
Record name Apratastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apratastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13020
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Apratastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APRATASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apratastat
Reactant of Route 2
Apratastat
Reactant of Route 3
Reactant of Route 3
Apratastat
Reactant of Route 4
Apratastat
Reactant of Route 5
Apratastat
Reactant of Route 6
Reactant of Route 6
Apratastat
Customer
Q & A

Q1: What is the mechanism of action of Apratastat and its downstream effects?

A: this compound functions as a potent, reversible, dual inhibitor of tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs) [, , ]. By inhibiting TACE, this compound prevents the shedding of tumor necrosis factor-alpha (TNF-α) from the cell surface, thus reducing its availability to exert pro-inflammatory effects [, ]. MMPs are also involved in inflammatory processes and tissue remodeling, so their inhibition by this compound further contributes to its anti-inflammatory activity [, ].

Q2: How effective is this compound in inhibiting TNF-α release in different experimental settings?

A: Research has shown that this compound effectively inhibits TNF-α release in various experimental models. In vitro studies demonstrated a population mean IC50 of 144 ng/mL, while ex vivo studies showed an IC50 of 81.7 ng/mL []. Notably, in an endotoxin-challenged study involving healthy subjects, a mechanism-based pharmacodynamic population model revealed an IC50 of 126 ng/mL for this compound in inhibiting TNF-α release [].

Q3: What is the significance of ADAM17 inhibition in the context of COVID-19, and how does this compound contribute to this?

A: Recent studies suggest a potential role for ADAM17 inhibition in mitigating severe COVID-19 symptoms [, ]. SARS-CoV-2, the virus responsible for COVID-19, utilizes angiotensin-converting enzyme 2 (ACE2) as its receptor for cell entry. Activation of ADAM17 by coronaviruses leads to increased shedding of ACE2 from the cell surface, exacerbating inflammatory responses [, ]. This compound, being an ADAM17 inhibitor, has shown promise in preclinical mouse models mimicking COVID-19 lung damage. Administration of this compound significantly improved lung histology, reduced leukocyte infiltration, and lowered the neutrophil-to-lymphocyte ratio, suggesting its potential as a therapeutic strategy for preventing severe COVID-19 progression [, ].

Q4: What were the outcomes of clinical trials investigating this compound for rheumatoid arthritis treatment?

A: Despite promising preclinical data showing potent TNF-α inhibition by this compound, phase II clinical trials evaluating its efficacy in treating rheumatoid arthritis yielded disappointing results. Wyeth Research, the company developing this compound (also known as TMI-005), discontinued further development due to a lack of efficacy observed in these trials [].

Q5: What are the limitations of using this compound as a therapeutic agent?

A: While this compound exhibits potent inhibitory activity against TACE and MMPs, its broad-spectrum nature may present challenges []. This lack of selectivity could potentially lead to off-target effects and hinder its clinical application. Additionally, the discontinuation of this compound development due to lack of efficacy in rheumatoid arthritis trials highlights the complexities of translating in vitro and preclinical findings to successful clinical outcomes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.